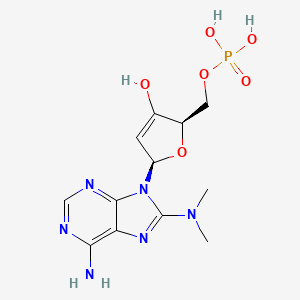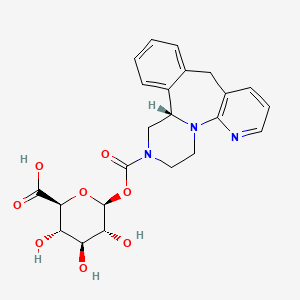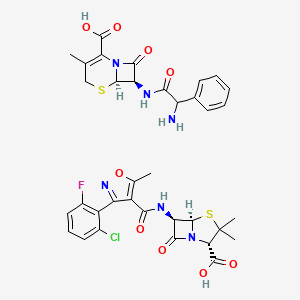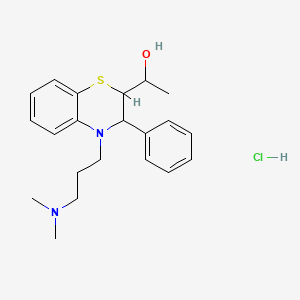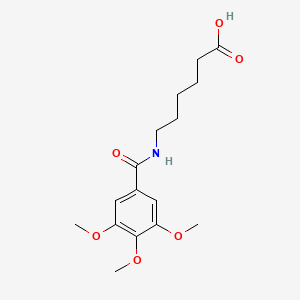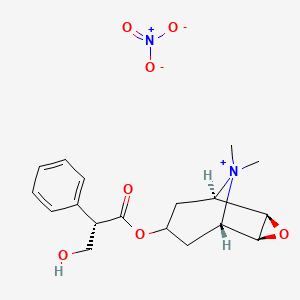
SCOPOLAMINE METHYL NITRATE
作用机制
甲基硝酸东莨菪碱通过抑制毒蕈碱乙酰胆碱受体 (mAChRs) 的活性发挥作用。这些受体参与各种生理过程,包括心率调节、平滑肌收缩和腺体分泌。 通过阻断这些受体,甲基硝酸东莨菪碱减少了副交感神经系统的活性,从而导致其治疗效果 .
类似化合物:
莨菪碱: 另一种具有类似抗胆碱能特性的托烷生物碱。
阿托品: 一种众所周知的抗胆碱能药物,用于各种医疗应用。
甲硫酸东莨菪碱: 东莨菪碱的甲基化衍生物,具有相似的药理作用
独特性: 甲基硝酸东莨菪碱因其独特的化学结构而具有独特性,这使其能够在各种应用中使用,包括用作其他化合物的先驱,以及用于治疗特定的医疗状况。 与其他抗胆碱能药物相比,它抑制毒蕈碱乙酰胆碱受体的能力更少副作用,使其特别有价值 .
生化分析
Biochemical Properties
Methscopolamine nitrate plays a significant role in biochemical reactions by acting as an antagonist at muscarinic acetylcholine receptors (mAChRs) . It interacts with these receptors, inhibiting their activity and thereby reducing the secretion of gastric acid and other bodily fluids . The compound’s interaction with mAChRs involves binding to the receptor sites, preventing acetylcholine from exerting its effects . This inhibition leads to a decrease in gastrointestinal motility and salivary secretion .
Cellular Effects
Methscopolamine nitrate affects various types of cells and cellular processes by inhibiting muscarinic acetylcholine receptors . This inhibition impacts cell signaling pathways, particularly those involving acetylcholine, leading to reduced gastric acid secretion and decreased gastrointestinal motility . Additionally, methscopolamine nitrate influences gene expression related to these pathways, further modulating cellular metabolism and function .
Molecular Mechanism
At the molecular level, methscopolamine nitrate exerts its effects by binding to muscarinic acetylcholine receptors and blocking acetylcholine from activating these receptors . This binding interaction inhibits the receptor’s activity, leading to a reduction in the physiological responses typically mediated by acetylcholine, such as gastric acid secretion and gastrointestinal motility . Methscopolamine nitrate also affects enzyme activity by inhibiting acetylcholine’s action, which can alter gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methscopolamine nitrate can change over time due to its stability and degradation . The compound is relatively stable, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . Over time, methscopolamine nitrate may lead to sustained inhibition of gastric acid secretion and reduced gastrointestinal motility, with potential long-term impacts on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of methscopolamine nitrate vary with different dosages in animal models . At lower doses, the compound effectively reduces gastric acid secretion and gastrointestinal motility without significant adverse effects . At higher doses, methscopolamine nitrate can cause toxic effects, such as tachycardia and severe gastrointestinal disturbances . These threshold effects highlight the importance of dosage regulation in therapeutic applications .
Metabolic Pathways
Methscopolamine nitrate is involved in metabolic pathways related to its role as a muscarinic antagonist . It interacts with enzymes and cofactors that regulate acetylcholine metabolism, leading to decreased acetylcholine activity and altered metabolic flux . The compound’s impact on metabolite levels can influence various physiological processes, including gastric acid secretion and gastrointestinal motility .
Transport and Distribution
Within cells and tissues, methscopolamine nitrate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, such as the gastrointestinal tract . The transport and distribution of methscopolamine nitrate are crucial for its therapeutic efficacy and overall pharmacokinetics .
Subcellular Localization
Methscopolamine nitrate’s subcellular localization is primarily within the membranes of cells where muscarinic acetylcholine receptors are present . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to these receptors to exert its inhibitory effects . Targeting signals and post-translational modifications may direct methscopolamine nitrate to specific cellular compartments, enhancing its therapeutic action .
准备方法
合成路线和反应条件: 甲基硝酸东莨菪碱的合成通常涉及东莨菪碱的甲基化。此过程可以通过在碱(如碳酸钾)存在下使东莨菪碱与碘甲烷反应来实现。 该反应在像丙酮这样的有机溶剂中在回流条件下进行 .
工业生产方法: 甲基硝酸东莨菪碱的工业生产通常涉及从植物来源中提取东莨菪碱,然后进行甲基化。所用植物包括杜鹃花属植物,如杜鹃花属植物和杜鹃花属植物。 提取的东莨菪碱然后与硝酸甲酯反应生成甲基硝酸东莨菪碱 .
化学反应分析
反应类型: 甲基硝酸东莨菪碱会发生各种化学反应,包括:
氧化: 它可以被氧化形成东莨菪碱 N-氧化物。
还原: 还原反应可以将其还原回东莨菪碱。
常用试剂和条件:
氧化: 过氧化氢或其他氧化剂。
还原: 硼氢化钠或其他还原剂。
取代: 在碱性条件下,胺或硫醇之类的亲核试剂.
主要产物:
氧化: 东莨菪碱 N-氧化物。
还原: 东莨菪碱。
取代: 各种取代的东莨菪碱衍生物.
科学研究应用
甲基硝酸东莨菪碱在科学研究中具有广泛的应用:
化学: 用作有机合成中的试剂,以及其他化学化合物的先驱。
生物学: 用于研究胆碱能系统及其对各种生物过程的影响。
医学: 用于开发治疗晕动症、术后恶心和胃肠道疾病的药物。
相似化合物的比较
Hyoscyamine: Another tropane alkaloid with similar anticholinergic properties.
Atropine: A well-known anticholinergic agent used in various medical applications.
Methscopolamine: A methylated derivative of scopolamine with similar pharmacological effects
Uniqueness: Scopolamine methyl nitrate is unique due to its specific chemical structure, which allows it to be used in a variety of applications, including as a precursor for other compounds and in the treatment of specific medical conditions. Its ability to inhibit muscarinic acetylcholine receptors with fewer adverse effects compared to other anticholinergic agents makes it particularly valuable .
属性
IUPAC Name |
(9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;nitrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24NO4.NO3/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11;2-1(3)4/h3-7,12-17,20H,8-10H2,1-2H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQIVYOSLFLSGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[N+](=O)([O-])[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless, white crystalline powder. | |
| Record name | SCOPOLAMINE METHYL NITRATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/886 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
CAS No. |
6106-46-3 | |
| Record name | SCOPOLAMINE METHYL NITRATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/886 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
718.2 °F | |
| Record name | SCOPOLAMINE METHYL NITRATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/886 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Methscopolamine nitrate and its effects within the body?
A1: Methscopolamine nitrate is an anticholinergic agent, meaning it blocks the action of acetylcholine, a neurotransmitter, in the body. [] It primarily targets muscarinic receptors, which are found in various tissues, including the smooth muscles of the gastrointestinal tract, respiratory system, and urinary bladder. By blocking acetylcholine at these receptors, Methscopolamine nitrate reduces smooth muscle contractions and secretions in these organs. [] This leads to effects such as decreased stomach acid production, reduced intestinal motility, and drying of secretions in the respiratory tract.
Q2: How is Methscopolamine nitrate typically formulated in pharmaceutical products?
A2: Methscopolamine nitrate is often combined with other active ingredients to address specific symptom complexes. For instance, it's frequently found in combination with chlorpheniramine maleate and phenylephrine hydrochloride in products designed to relieve cold and flu symptoms. [] This specific formulation leverages the antihistaminic properties of chlorpheniramine maleate, the decongestant action of phenylephrine hydrochloride, and the drying effect of Methscopolamine nitrate to provide broader symptom relief.
Q3: Are there any challenges in analyzing Methscopolamine nitrate in pharmaceutical formulations, and how are these addressed?
A3: Analyzing Methscopolamine nitrate alongside other active ingredients in pharmaceutical products can be challenging. One study highlighted the difficulties in simultaneously analyzing Methscopolamine nitrate with compounds like chlorpheniramine maleate and phenylephrine hydrochloride using conventional UV detection methods. [] The researchers overcame this obstacle by employing a liquid chromatography system equipped with two UV absorbance detectors arranged in series. This approach enabled them to accurately quantify each compound in the presence of others.
Q4: What alternative analytical techniques have been explored for quantifying Methscopolamine nitrate in pharmaceutical formulations?
A4: Besides the dual-detector liquid chromatography method, researchers have explored high-pressure liquid chromatography (HPLC) as a means to determine Methscopolamine nitrate in complex tablet formulations. [] This method proved effective in separating and quantifying Methscopolamine nitrate alongside other active ingredients like phenylpropanolamine hydrochloride, pyrilamine maleate, and pheniramine maleate without interference from the tablet matrix or degradation products.
Q5: Has research explored the potential role of the autonomic nervous system in mediating the effects of Methscopolamine nitrate?
A5: While Methscopolamine nitrate's anticholinergic effects are well-established, research has delved into the influence of the autonomic nervous system on its actions. One study investigated the impact of cholinergic blockade by Methscopolamine nitrate on the vascular responses to arginine vasopressin (AVP). [] The findings indicated that blocking cholinergic receptors with Methscopolamine nitrate significantly influenced the vasopressor effects of AVP, highlighting the interplay between the autonomic nervous system and this anticholinergic agent.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



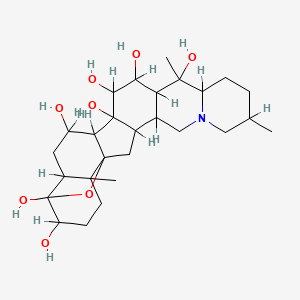
![(3r,11Bs)-9-methoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid](/img/structure/B1200587.png)

![(2S)-N-{5-[3-({4-[(2S)-2-amino-5-carbamimidamidopentanamido]butyl}amino)propanamido]pentyl}-2-[2-(2,4-dihydroxyphenyl)acetamido]succinamide](/img/structure/B1200592.png)
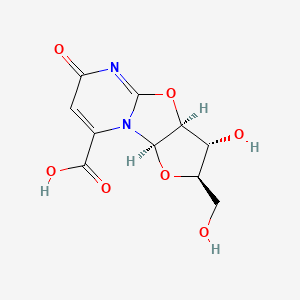
![2-amino-N-[4-amino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B1200596.png)
